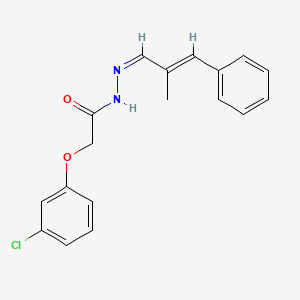
2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide, also known as CPM-86, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a hydrazide derivative of cinnamic acid and has been found to have interesting biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to have interesting biochemical and physiological effects in laboratory experiments. In addition to its anti-cancer activity, 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been shown to have anti-inflammatory and analgesic effects, and has been found to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide in laboratory experiments is its relatively low toxicity. 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to have a relatively low LD50 (the dose at which 50% of test animals die) and has been shown to be well-tolerated in animal studies. However, one of the limitations of using 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide in laboratory experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide. One area of interest is the development of new analogs of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide with improved solubility and potency. Another area of interest is the investigation of the potential use of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide and to better understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been studied for its potential use in various scientific research applications. One of the most promising applications of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide is in the field of cancer research. 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to have potent anti-cancer activity in vitro and in vivo, and has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-14(10-15-6-3-2-4-7-15)12-20-21-18(22)13-23-17-9-5-8-16(19)11-17/h2-12H,13H2,1H3,(H,21,22)/b14-10+,20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSGHYMWBSRTIG-TZXDKGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



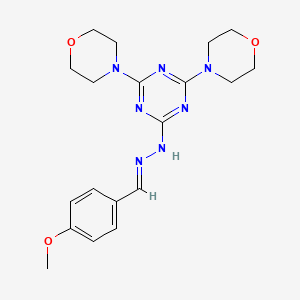
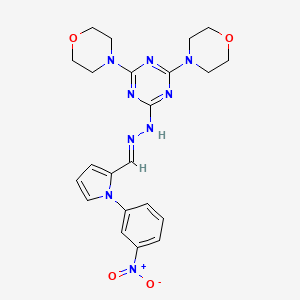
![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B3865527.png)
![2-{[4-(2-methylphenoxy)butyl]amino}ethanol](/img/structure/B3865539.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B3865542.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)
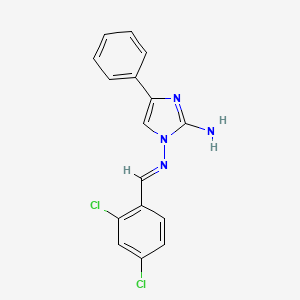
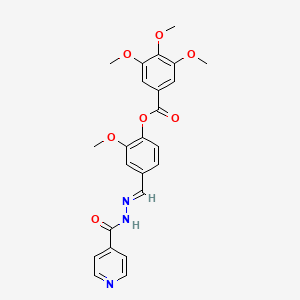
![4-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865575.png)

![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
![6-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3865595.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B3865597.png)
